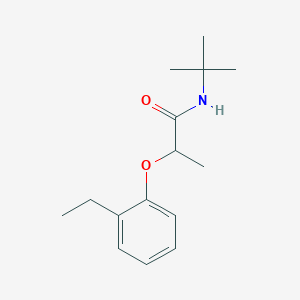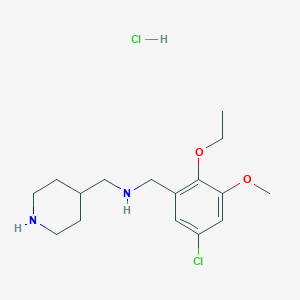
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in the treatment of various metabolic diseases. A-769662 has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation.
Mécanisme D'action
AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC), which regulates fatty acid synthesis, and glucose transporter 4 (GLUT4), which regulates glucose uptake. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to activate AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased hepatic glucose production, increased fatty acid oxidation, and decreased lipogenesis. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide in lab experiments is its specificity for AMPK activation, which allows for precise investigation of the physiological effects of AMPK activation. However, one limitation of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide is its relatively low potency compared to other AMPK activators, which may require higher concentrations to achieve maximal activation.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-2-(2-ethylphenoxy)propanamide and AMPK activation. One area of interest is the development of more potent and specific AMPK activators for therapeutic use. Another area of interest is the investigation of the role of AMPK activation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the investigation of the downstream targets of AMPK activation and their role in mediating the physiological effects of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide could provide further insight into the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide involves several steps, including the reaction of 2-ethylphenol with tert-butyl bromoacetate to form 2-(2-ethylphenoxy)ethyl tert-butyl ether, which is then reacted with 2-bromo-2-methylpropanenitrile to form N-(tert-butyl)-2-(2-ethylphenoxy)propanamide. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation. It has been shown to activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
N-tert-butyl-2-(2-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-12-9-7-8-10-13(12)18-11(2)14(17)16-15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGUXUIVVLIUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2-ethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6079662.png)
![N-allyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6079669.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)


![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)

![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)